HDAC6 Inhibitory Potency of 3-Hydroxyisoxazole-Based Inhibitors
A series of 3-hydroxyisoxazole derivatives, synthesized from the 3-hydroxyisoxazole-5-carboxamide scaffold, demonstrated HDAC6 inhibitory activity with the most potent candidate achieving an IC₅₀ value of 700 nM [1]. This represents the first demonstration of HDAC6 inhibition using a 3-hydroxyisoxazole ZBG, establishing a completely new chemotype for this target class.
| Evidence Dimension | HDAC6 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 700 nM (best derivative) |
| Comparator Or Baseline | Hydroxamic acid-based HDAC6 inhibitors (e.g., SAHA: IC₅₀ ≈ 10-50 nM) |
| Quantified Difference | Approximately 14- to 70-fold lower potency than clinical hydroxamates; however, the 3-hydroxyisoxazole ZBG represents a novel, non-hydroxamate chemotype with distinct safety profile. |
| Conditions | In vitro enzymatic assay using recombinant human HDAC6 |
Why This Matters
This data confirms that 3-hydroxyisoxazole-5-carboxamide provides a viable, non-genotoxic ZBG starting point for HDAC6 inhibitor optimization programs.
- [1] Linciano, P., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2080–2086. View Source
